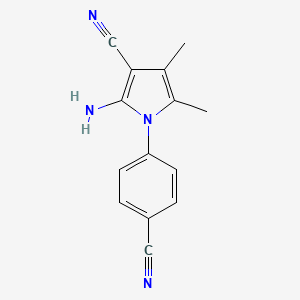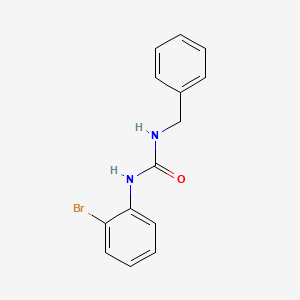![molecular formula C15H10ClN3O2 B4585014 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
説明
Synthesis Analysis
The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide derivatives typically involves the reaction of chlorophenyl-based compounds with specific reagents to introduce the oxadiazole moiety. One common approach includes the use of chlorophenyl precursors, oxadiazole synthons, and benzoyl chlorides in the synthesis process, which can be tailored to produce compounds with varying substituents on the oxadiazole ring (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including those with the 2-chlorophenyl motif, is characterized by X-ray diffraction studies. These analyses reveal the crystallographic parameters and provide insights into the molecular geometry, including bond lengths and angles. For example, crystal structure studies of related compounds have shown specific hydrogen bond interactions and π-π stacking, which contribute to the stability of the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, including cyclizations and substitutions, which are pivotal in modifying their chemical properties and enhancing their application scope. For instance, the formation and thermal reactions of oxadiazole compounds provide insights into their stability and reactivity under different conditions. These reactions are crucial for the design of compounds with desired properties and functionalities (Ooi & Wilson, 1981).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are directly influenced by their molecular architecture. Spectral analysis techniques such as IR, NMR, and mass spectrometry are employed to characterize these compounds further and confirm their structures. Such analyses are essential for understanding the interactions that govern the compound's physical state and stability (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key aspects of these compounds. Studies have explored the antimicrobial and anticancer activities of oxadiazole derivatives, indicating their significant biological relevance. Such properties are attributed to the specific arrangement and electronic configuration of the oxadiazole core and its substituents (Nayak et al., 2016).
科学的研究の応用
Anticancer Applications
Compounds structurally related to 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide have demonstrated significant potential in anticancer research. A series of synthesized compounds were evaluated against four cancer cell lines, showing moderate to excellent anticancer activity. Notably, some derivatives exhibited higher anticancer activities than the reference drug etoposide, highlighting their potential as lead compounds for further anticancer drug development (Ravinaik et al., 2021). Additionally, certain 1,3,4-oxadiazole derivatives have been found active against breast cancer cell lines, further underscoring the relevance of this chemical class in oncological research (Salahuddin et al., 2014).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of these compounds have also been explored, with studies demonstrating their effectiveness against various microbial strains. For instance, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives showed promising antitubercular activity against Mycobacterium tuberculosis, with one lead molecule displaying significant efficacy and no toxicity against a normal cell line, indicating its potential for drug development (Nayak et al., 2016).
Nematocidal Activity
In the realm of agriculture, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown effective nematocidal activities against Bursaphelenchus xylophilus. These findings suggest the potential application of these compounds in developing new nematicides, offering an alternative to commercial products with better efficacy and environmental compatibility (Liu et al., 2022).
特性
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-8-4-3-7-11(12)14-18-15(21-19-14)10-6-2-1-5-9(10)13(17)20/h1-8H,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFPMTZKSYRFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)
![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)

![butyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4584990.png)
![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)